Technical Synthesis Guide: N-Ethyl-N-(piperidin-2-ylmethyl)ethanamine
Technical Synthesis Guide: N-Ethyl-N-(piperidin-2-ylmethyl)ethanamine
(2-[(Diethylamino)methyl]piperidine)
Executive Summary & Structural Analysis
N-Ethyl-N-(piperidin-2-ylmethyl)ethanamine (CAS: 64168-09-8), commonly referred to as 2-[(Diethylamino)methyl]piperidine , represents a critical structural motif in medicinal chemistry. It serves as a core scaffold for Class Ic antiarrhythmic agents (e.g., encainide analogs) and high-affinity sigma receptor ligands.
The molecule consists of a secondary amine (piperidine ring) and a tertiary exocyclic amine (diethylamine). This dual-amine structure presents specific synthetic challenges:
-
Regioselectivity: Differentiating the ring nitrogen from the exocyclic nitrogen during alkylation.
-
Stereochemistry: The C2 position on the piperidine ring is a chiral center. While this guide focuses on the racemic synthesis (the industry standard for initial screening), pathways for enantioselective synthesis are highlighted.
-
Purification: As a polar diamine, the free base is hygroscopic and prone to carbamate formation upon air exposure.
This guide details the "Aromatic Reduction Route," a robust, scalable 3-step protocol favored for its reproducibility and cost-efficiency compared to direct alkylation of piperidine derivatives.
Retrosynthetic Logic
To ensure high purity and avoid the "poly-alkylation" mess often seen when alkylating 2-(aminomethyl)piperidine directly, we utilize the stability of the pyridine ring as a masking group.
Strategic Disconnection (DOT Visualization)
Figure 1: Retrosynthetic analysis utilizing the pyridine ring as a latent saturated heterocycle.[1][2]
Detailed Experimental Protocol
Phase 1: Amide Formation
Objective: Synthesis of N,N-Diethylpicolinamide. Rationale: Direct alkylation of pyridine-2-methyl chloride is unstable. The amide bond provides a stable linker that can be cleanly reduced.
Reagents:
-
Picolinic acid (1.0 eq)
-
Thionyl chloride (
) (1.5 eq) or CDI (1.1 eq) for milder conditions. -
Diethylamine (1.2 eq)
-
DCM (Dichloromethane) or Toluene.
Protocol:
-
Activation: In a dry flask under
, suspend Picolinic acid in anhydrous DCM. Add dropwise at 0°C. Reflux for 2 hours until gas evolution ceases (formation of Picolinoyl chloride). -
Evaporation: Remove excess
and solvent under reduced pressure. Re-dissolve the residue in dry DCM. -
Coupling: Cool to 0°C. Add Diethylamine (mixed with
as a base scavenger) slowly. The reaction is highly exothermic. -
Workup: Wash with sat.
(to remove unreacted acid) and Brine. Dry over . -
Yield: Expect >90% yield of a yellow oil.
Phase 2: Reduction of the Amide Side Chain
Objective: Synthesis of 2-[(Diethylamino)methyl]pyridine. Rationale: We must reduce the carbonyl group before hydrogenating the ring. Attempting to hydrogenate the amide-pyridine directly often leads to over-reduction or catalyst poisoning.
Reagents:
-
Lithium Aluminum Hydride (
) (2.5 eq) -
Anhydrous THF (Tetrahydrofuran)
Protocol (Strict Anhydrous Conditions):
-
Setup: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Purge with Argon.
-
Slurry: Suspend
pellets in anhydrous THF at 0°C. -
Addition: Dissolve the N,N-Diethylpicolinamide from Phase 1 in THF and add dropwise to the LAH slurry.
-
Note: Maintain temperature <10°C during addition to prevent runaway exotherms.
-
-
Reflux: Once addition is complete, warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (disappearance of the amide spot).
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
mL
-
mL 15%
-
mL
-
(Where
= grams of LAH used).
-
mL
-
Filtration: Filter the granular white precipitate.
-
Isolation: Concentrate the filtrate to obtain the amine oil.
-
Quality Check: NMR should show the disappearance of the carbonyl carbon (~168 ppm) and appearance of the methylene peak (~60 ppm).
-
Phase 3: Catalytic Hydrogenation (The Critical Step)
Objective: Synthesis of 2-[(Diethylamino)methyl]piperidine. Rationale: Pyridines poison noble metal catalysts due to the lone pair on the nitrogen. Protonating the nitrogen (using Acetic Acid) prevents this coordination and activates the ring for reduction.
Reagents:
-
Platinum Oxide (
, Adams' Catalyst) (5 mol%) -
Glacial Acetic Acid (Solvent)[1]
-
Hydrogen Gas (
) (50–60 psi)
Protocol:
-
Preparation: Dissolve 2-[(Diethylamino)methyl]pyridine in Glacial Acetic Acid.
-
Catalyst Loading: Add
carefully (pyrophoric risk if dry—wet with acetic acid first). -
Hydrogenation: Place in a Parr shaker or high-pressure autoclave. Pressurize to 60 psi
. Shake/Stir at Room Temperature for 12–24 hours. -
Workup:
-
Filter catalyst over Celite (Keep wet! Fire hazard).
-
Concentrate the acetic acid filtrate.
-
Basification (Crucial): The residue is the acetate salt. Dissolve in water, cool to 0°C, and basify with 50% NaOH to pH > 12.
-
Extract with DCM or Chloroform (
).
-
-
Purification: Distillation under reduced pressure (bp ~95–100°C at 10 mmHg) or conversion to the dihydrochloride salt (using HCl/Ether) for crystallization.
Process Control & Data Summary
Reaction Pathway Visualization
Figure 2: Forward synthetic pathway with critical reagents.
Key Parameters Table
| Parameter | Phase 1 (Amidation) | Phase 2 (Reduction) | Phase 3 (Hydrogenation) |
| Solvent | DCM (Anhydrous) | THF (Anhydrous) | Glacial Acetic Acid |
| Temp | 0°C | 0°C | 25°C (RT) |
| Pressure | Atmospheric | Atmospheric | 50–60 psi ( |
| Limiting Factor | Moisture (SOCl2 hydrolysis) | Moisture (LAH violent reaction) | Catalyst Poisoning (use AcOH) |
| Typical Yield | 92–95% | 80–85% | 85–90% |
Troubleshooting & Expert Insights
The "Over-Reduction" Myth
A common fear is cleaving the benzylic-like C-N bond during hydrogenation.
-
Reality: The C-N bond in 2-aminomethylpyridine is stable under standard catalytic hydrogenation conditions (
/AcOH). However, if Palladium on Carbon (Pd/C) is used at high temperatures (>60°C), hydrogenolysis of the exocyclic C-N bond can occur, yielding 2-methylpiperidine and diethylamine. Stick to Platinum (Pt) or Rhodium (Rh) at room temperature.
Salt Formation for Storage
The free base is an oil that oxidizes slowly. For long-term storage in a compound library:
-
Dissolve the oil in dry Ethanol.
-
Add 2.2 equivalents of HCl (in Dioxane or Ether).
-
Precipitate the dihydrochloride salt with Diethyl Ether.
-
Store as a white, non-hygroscopic solid.
Stereochemical Control
The protocol above yields a racemic mixture (
-
If Enantiopurity is required: Do not use the pyridine route. The aromaticity destroys chirality.
-
Alternative: Start with (S)-Pipecolic acid . Protect the ring nitrogen (Boc). Couple with diethylamine. Reduce the amide with
(borane preserves the Boc group better than LAH, though LAH can be used if careful). Deprotect Boc.
References
-
Preparation of Piperidine Derivatives via Hydrogen
-
Source: Sreenivasulu, R. et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst."[1] Asian Journal of Chemistry, 2015.
- Relevance: Establishes the protocol for reducing pyridine rings in acetic acid without poisoning the c
-
-
Synthesis of N-Substituted Ethylenediamine Deriv
- Source: Yao, R.S. et al. Asian Journal of Chemistry, 2013.
- Relevance: Discusses the nucleophilic substitution patterns and stability of diamine side chains.
-
Sigma Receptor Ligand Synthesis.
- Source: Wünsch, B. et al. "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands." ChemMedChem, 2012.
- Relevance: Provides context on the medicinal utility and purific
-
Mechanism of Pyridine Hydrogen
- Source:Dalton Transactions, RSC Publishing.
- Relevance: Mechanistic insight into the proton transfer steps required for hydrogenation, valid
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
